molecular formula C10H9NO3S B5408772 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one

2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one

Cat. No.: B5408772
M. Wt: 223.25 g/mol
InChI Key: DKSRUPUYYGWFOH-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidin-4-one is an organic compound that features a benzodioxole ring fused to a thiazolidinone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one typically involves the reaction of 1,3-benzodioxole derivatives with thiazolidinone precursors. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a feasible approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the thiazolidinone ring.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds like piperine and sesamol, which also contain the benzodioxole ring, exhibit similar biological activities.

    Thiazolidinone derivatives: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents, share the thiazolidinone moiety.

Uniqueness

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidin-4-one is unique due to the combination of the benzodioxole and thiazolidinone rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9-4-15-10(11-9)6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSRUPUYYGWFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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